molecular formula C3H8N2O B042620 Ethylurea CAS No. 625-52-5

Ethylurea

Cat. No.: B042620
CAS No.: 625-52-5
M. Wt: 88.11 g/mol
InChI Key: RYECOJGRJDOGPP-UHFFFAOYSA-N
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Description

Ethylurea, also known as N-ethylurea, is an organic compound with the molecular formula C3H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless solid that is soluble in water and various organic solvents. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals .

Safety and Hazards

The safety data sheet for Ethylurea indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

The nature of the intermolecular interactions between Ethylurea and water molecules has been studied using topological analyses

Cellular Effects

Research on the cellular effects of this compound is limited. Studies have shown that related compounds, such as N-nitroso-N-ethylurea, can activate major checkpoint signaling kinases, leading to DNA damage . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can form intermolecular interactions with water molecules

Temporal Effects in Laboratory Settings

It is known that related compounds can activate cellular responses in a temporally controlled manner

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylurea can be synthesized through the reaction of ethylamine with urea. The process involves adding toluene and urea to a reaction kettle, covering and sealing it, and then heating to a specific temperature. Ethylamine is then introduced, and the mixture is stirred for about 0.5 hours. After cooling to 40-50°C, the mixture is further cooled to 0-5°C to induce crystallization. The resulting product is filtered and dried to obtain white scaly crystals of this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of toluene as a solvent helps in controlling the reaction temperature and facilitates the crystallization process .

Chemical Reactions Analysis

Types of Reactions: Ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethylcarbamate, while reduction can produce ethylamine .

Comparison with Similar Compounds

This compound’s unique properties and versatility make it an important compound in various fields of research and industry.

Properties

IUPAC Name

ethylurea
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InChI

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECOJGRJDOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID20873854
Record name N-Ethylurea
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Molecular Weight

88.11 g/mol
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Physical Description

Solid; [Elite Foam MSDS]
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CAS No.

625-52-5
Record name Ethylurea
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Record name Ethylurea
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Record name Urea, N-ethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethylurea?

A1: this compound has the molecular formula C3H8N2O and a molecular weight of 88.12 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies have utilized various spectroscopic techniques to characterize this compound. For example, electron spin resonance (ESR) was used to investigate radiation damage in single crystals of this compound, revealing information about the trapped radicals formed. [] Infrared (IR) spectroscopy was employed to study this compound crystalline hydrates, demonstrating the presence of specific absorption bands associated with water molecules in the crystal structure. []

Q3: How does the molecular structure of this compound compare to other alkylated ureas in terms of its impact on water dynamics?

A3: While 1,3-dimthis compound (1,3-DMU) and 1,1-dimthis compound (1,1-DMU) enhance water hydrogen-bond heterogeneity and slow down their fluctuation dynamics, this compound exhibits a much weaker effect, similar to 1,1-DMU. Notably, this compound only weakly impedes the rotational dynamics of water molecules, unlike 1,3-DMU. This difference is attributed to the variations in excluded volume effects and self-aggregation among these alkylated ureas. []

Q4: How does this compound affect the stability of proteins in solution?

A4: Studies have shown that this compound can impact protein stability. For example, it can decrease the thermal stability of ribonuclease A (RNase A) in a concentration-dependent manner. [] Additionally, in solutions of beta-lactoglobulin, this compound at higher concentrations leads to preferential binding of water molecules to the protein, potentially impacting its conformation and stability. []

Q5: How does this compound impact the stability and dissolution of isotactic poly(2-hydroxyethyl methacrylate) (PHEMA) in aqueous solutions?

A5: The addition of this compound to aqueous solutions of isotactic PHEMA disrupts the polymer's compact random coil structure, likely due to the urea's influence on water structure and potential hydrophobic interactions with the polymer. []

Q6: Is this compound carcinogenic?

A6: While this compound itself is not a potent carcinogen, studies have shown that it can be nitrosated in vivo to form N-nitroso-N-ethylurea (ENU), a known carcinogen. [] Co-administration of this compound and sodium nitrite to hamsters resulted in the development of various tumors, supporting the in vivo formation and carcinogenic potential of ENU. []

Q7: What types of tumors are induced by the co-administration of this compound and sodium nitrite?

A7: The combination of this compound and sodium nitrite has been linked to various tumors in hamsters, including vascular tumors in the spleen and liver, papillomas of the forestomach and vagina, ovarian tumors, and neurogenic tumors in the peripheral nervous system. []

Q8: How does this compound affect collagen fibrillogenesis?

A8: this compound, known to weaken hydrophobic interactions, affects collagen fibrillogenesis by decreasing both the extent and rate of fibril formation in vitro. This inhibitory effect is more pronounced in enzyme-digested collagen compared to intact collagen. []

Q9: Can this compound be used to prevent encrustation on medical devices?

A9: Research suggests that this compound, acting as a urease substrate, can significantly reduce encrustation on ureteral stents in an in vitro model. This finding suggests its potential application in preventing medical device-related encrustation. []

Q10: How does this compound compare to other urease inhibitors in preventing medical device encrustation?

A10: Similar to the urease inhibitor acetohydroxamic acid, this compound and mthis compound effectively reduce encrustation on biomaterials in an in vitro model, indicating their potential as alternative agents for preventing encrustation on medical devices. []

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